4-chloro-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide
CAS No.: 862825-04-5
Cat. No.: VC4194946
Molecular Formula: C14H9ClN4O2
Molecular Weight: 300.7
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 862825-04-5 |
|---|---|
| Molecular Formula | C14H9ClN4O2 |
| Molecular Weight | 300.7 |
| IUPAC Name | 4-chloro-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide |
| Standard InChI | InChI=1S/C14H9ClN4O2/c15-11-3-1-9(2-4-11)12(20)17-14-19-18-13(21-14)10-5-7-16-8-6-10/h1-8H,(H,17,19,20) |
| Standard InChI Key | PWLWXPQEQDLRHT-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(=O)NC2=NN=C(O2)C3=CC=NC=C3)Cl |
Introduction
4-Chloro-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic organic compound that belongs to the benzamide class. It incorporates a pyridin-4-yl moiety linked to a 1,3,4-oxadiazole ring, which is further connected to a benzamide backbone. This compound is of interest due to its potential biological activities and structural uniqueness.
Synthesis and Preparation
The synthesis of 4-chloro-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the reaction of a benzoyl chloride derivative with an appropriate amine or hydrazine derivative containing the pyridin-4-yl-1,3,4-oxadiazol-2-yl moiety. The specific conditions and reagents may vary depending on the desired yield and purity.
Biological Activity and Potential Applications
Benzamide derivatives, including those with oxadiazole rings, have been explored for various biological activities, such as anticancer properties and enzyme inhibition. The presence of the pyridin-4-yl group may enhance these activities due to its electron-withdrawing properties and ability to participate in hydrogen bonding.
| Biological Activity | Potential Application |
|---|---|
| Anticancer | Cancer treatment |
| Enzyme Inhibition | Therapeutic targets |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume